molecular formula C10H19NO B6075335 N-cyclopentyl-2,2-dimethylpropanamide

N-cyclopentyl-2,2-dimethylpropanamide

Cat. No. B6075335
M. Wt: 169.26 g/mol
InChI Key: LKIPKTVRHJFLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C10H19NO. It has a molecular weight of 169.264 Da . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2,2-dimethylpropanamide” consists of a cyclopentyl group attached to a 2,2-dimethylpropanamide group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

These applications highlight the versatility of N-cyclopentyl-2,2-dimethylpropanamide across different scientific domains. Researchers continue to explore its properties and potential, making it an intriguing compound for further investigation . If you need more detailed information on any specific application, feel free to ask!

Safety and Hazards

The safety data sheet for a similar compound, “N-cyclopropyl-2,2-dimethylpropanamide”, indicates that it is a hazardous substance. It is harmful if swallowed and causes skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

Future Directions

The future directions for research on “N-cyclopentyl-2,2-dimethylpropanamide” could include exploring its potential applications in various fields, studying its synthesis and reactions in more detail, and investigating its physical and chemical properties. Pyridopyrimidines, a class of compounds with a similar structural motif, have shown therapeutic interest and have been studied for the development of new therapies . This suggests that “N-cyclopentyl-2,2-dimethylpropanamide” could also have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

N-cyclopentyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIPKTVRHJFLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2,2-dimethylpropanamide

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